molecular formula C10H13N B1140500 2-((1z)-1-buten-1-yl)-6-methylpyridine CAS No. 101282-09-1

2-((1z)-1-buten-1-yl)-6-methylpyridine

Cat. No.: B1140500
CAS No.: 101282-09-1
M. Wt: 147.21692
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1z)-1-buten-1-yl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a butenyl group attached to the second position of the pyridine ring and a methyl group at the sixth position. The (1z) notation indicates the configuration of the double bond in the butenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1z)-1-buten-1-yl)-6-methylpyridine can be achieved through various methods. One common approach involves the reaction of 6-methylpyridine with a suitable butenylating agent under controlled conditions. For instance, the reaction can be carried out using butenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metal catalysts can also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1z)-1-buten-1-yl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, butyl-substituted pyridines, and halogenated derivatives.

Scientific Research Applications

2-((1z)-1-buten-1-yl)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1z)-1-buten-1-yl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((1z)-1-buten-1-yl)pyridine: Lacks the methyl group at the sixth position.

    6-methylpyridine: Lacks the butenyl group.

    2-butenylpyridine: Similar structure but different substitution pattern.

Uniqueness

2-((1z)-1-buten-1-yl)-6-methylpyridine is unique due to the presence of both the butenyl and methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

101282-09-1

Molecular Formula

C10H13N

Molecular Weight

147.21692

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.